molecular formula C11H13ClN2O3S B13453919 tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13453919
M. Wt: 288.75 g/mol
InChI Key: GITJUZWPYJZQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound featuring a bicyclic thiazolo[4,5-c]pyridine core. Key structural elements include:

  • A tert-butyl ester group at position 5, providing steric bulk and stability.
  • A chlorine atom at position 2, enhancing electrophilic reactivity for further substitution.
  • A 7-oxo (keto) group, contributing to hydrogen-bonding interactions and polarity.

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing tricyclic topoisomerase inhibitors (e.g., ). Its molecular weight is approximately 313.8 g/mol (calculated from C₁₂H₁₅ClN₂O₃S), and it is typically used in cross-coupling reactions or as a precursor for functionalized derivatives.

Properties

IUPAC Name

tert-butyl 2-chloro-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITJUZWPYJZQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a chlorinated pyridine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The specific interactions depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

  • Substituents : Potassium carboxylate at position 2, tert-butyl ester at position 5.
  • Molecular Weight : 322.42 g/mol (C₁₂H₁₅KN₂O₄S) .
  • Key Differences :
    • The potassium carboxylate increases water solubility, making it suitable for ionic reactions or crystallization studies.
    • Lacks the 2-chloro and 7-oxo groups, reducing electrophilic reactivity compared to the target compound.
  • Applications : Used in salt-forming reactions to improve bioavailability of active pharmaceutical ingredients (APIs) .

Lithium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate

  • Substituents : Lithium carboxylate at position 2, tert-butyl ester at position 5.
  • Molecular Weight : 290.26 g/mol (C₁₂H₁₅LiN₂O₄S) .
  • Key Differences :
    • Lithium ion offers distinct solubility properties in polar aprotic solvents (e.g., THF or DMF) compared to potassium.
    • Similar lack of 2-chloro and 7-oxo groups as in the potassium derivative.
  • Applications: Preferred in organometallic reactions or as a ligand precursor .

Benzyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

  • Substituents: Benzyl ester at position 5, aminomethyl group at position 2.
  • Molecular Weight : 303.4 g/mol (C₁₅H₁₇N₃O₂S) .
  • Key Differences: The aminomethyl group enables further functionalization (e.g., amide coupling or Schiff base formation). Benzyl ester provides labile protection, removable via hydrogenolysis, unlike the stable tert-butyl group.
  • Applications : Used in peptide-mimetic drug design or as a scaffold for bioactive molecule synthesis .

2-Bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine

  • Substituents : Bromine at position 2, methyl group at position 5.
  • Molecular Weight : 211.06 g/mol (C₈H₇BrN₂S) .
  • Key Differences :
    • Bromine offers superior leaving-group ability for Suzuki or Buchwald-Hartwig couplings compared to chlorine.
    • Lacks the 7-oxo group and ester functionality, limiting hydrogen-bonding interactions.
  • Applications : Intermediate in cross-coupling reactions for constructing aryl/heteroaryl derivatives .

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Substituents : Ethyl ester, phenyl, and trimethoxybenzylidene groups on a thiazolo[3,2-a]pyrimidine core.
  • Structural Contrast :
    • The thiazolo[3,2-a]pyrimidine ring system differs from the thiazolo[4,5-c]pyridine scaffold, altering π-stacking and electronic properties.
    • Trimethoxybenzylidene substituent enhances planarity for crystallographic studies ().
  • Applications : Model compound for studying hydrogen-bonding patterns in crystal engineering .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications
tert-Butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate 2-Cl, 7-oxo, tert-butyl ester 313.8 Topoisomerase inhibitor intermediates
Potassium 5-[(tert-butoxy)carbonyl]-...-2-carboxylate K⁺ carboxylate, tert-butyl ester 322.42 Ionic reaction intermediates
Benzyl 2-(aminomethyl)-...-5-carboxylate Benzyl ester, aminomethyl 303.4 Peptide-mimetic synthesis
2-Bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine 2-Br, 5-CH₃ 211.06 Cross-coupling precursors

Table 2: Reactivity Comparison

Compound Electrophilic Reactivity Solubility Stability
Target compound (2-chloro derivative) High (Cl as leaving group) Low (nonpolar) High (tert-butyl)
Potassium carboxylate derivative Low High (polar) Moderate
Benzyl aminomethyl derivative Moderate (NH₂ reactivity) Moderate (DMF) Low (labile ester)

Research Findings

Reactivity Trends :

  • The 2-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, whereas the 2-bromo analog () exhibits faster kinetics in cross-coupling reactions .
  • The tert-butyl ester enhances stability under acidic conditions compared to benzyl or ethyl esters () .

Crystallographic Insights: Thiazolo[4,5-c]pyridine derivatives with 7-oxo groups form stronger hydrogen bonds (e.g., N–H···O=C) in crystal lattices than non-oxo analogs, as seen in ’s pyrimidine derivative .

Drug Design Applications: The aminomethyl group in ’s derivative allows conjugation with fluorescent tags or targeting moieties in prodrug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.